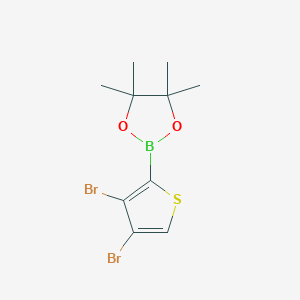
1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid (1-ECFICA) is an important organic compound that has a wide range of applications in the scientific research field. It is an important building block for the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and specialty materials. It is also used as an intermediate in the synthesis of other compounds, such as polymers and polysaccharides.
科学的研究の応用
1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid is used as a building block in the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and specialty materials. It is also used as an intermediate in the synthesis of other compounds, such as polymers and polysaccharides. In addition, it has been used in the synthesis of a variety of heterocyclic compounds, including indolizines, quinolines, and isochromanes. It has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents.
作用機序
The mechanism of action of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid is not well understood. However, it is believed to act as a nucleophile in the formation of carbon-carbon and carbon-heteroatom bonds. It is also believed to act as a catalyst in the formation of cyclic compounds. In addition, it is believed to act as a reagent in the formation of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid are not well understood. However, it is believed to have some anti-inflammatory and antioxidant effects. In addition, it is believed to have some anti-cancer and anti-bacterial effects. Furthermore, it is believed to have some anti-viral and anti-fungal effects.
実験室実験の利点と制限
The main advantage of using 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid in lab experiments is its availability. It is relatively easy to obtain, and it is relatively inexpensive. In addition, it is relatively easy to use and store. The main limitation of using 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid in lab experiments is its reactivity. It is highly reactive, and it can react with other compounds in the reaction mixture. This can lead to the formation of unwanted side products.
将来の方向性
There are a number of potential future directions for research involving 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid. These include further exploration of its mechanism of action, biochemical and physiological effects, and its potential applications in the synthesis of a variety of molecules. In addition, further research could be conducted to explore the potential of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Finally, further research could be conducted to explore the potential of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid as a catalyst in the formation of cyclic compounds.
合成法
The synthesis of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid is typically achieved through a two-step process. The first step involves the reaction of ethyl chloroformate and 8-fluoroindolizine-3-carboxylic acid in a solvent such as dichloromethane. This reaction results in the formation of an ethoxycarbonyl carboxylic acid. The second step involves the reaction of this intermediate with 1-chloro-2-propanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid.
特性
IUPAC Name |
1-ethoxycarbonyl-8-fluoroindolizine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4/c1-2-18-12(17)7-6-9(11(15)16)14-5-3-4-8(13)10(7)14/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLSKJOVYBAJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2C(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethoxycarbonyl)-8-fluoroindolizine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)


